Methylchromone
Overview
Description
Methylchromone, also known as 2-methylchromone, is a derivative of chromone, which is an oxygen-containing heterocyclic compound. Chromones are naturally occurring phenolic compounds found in various plants and fungi. This compound is known for its significant biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methylchromone, also known as 3-Methylchromone, is a derivative of chromones . Chromones are naturally occurring phenolic compounds that are universally present in a healthy human diet . They are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
Mode of Action
Chromones, in general, have been found to exhibit their effects through various in vitro, in vivo, and clinical studies . They play a role in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and for treating neurological and psychiatric disorders .
Biochemical Pathways
Chromones are known to interact with multiple biochemical pathways due to their diverse biological activities . They can influence pathways related to oxidative stress, inflammation, cancer progression, and neurological disorders .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body
Result of Action
Chromones have been found to exhibit antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . They can alleviate allergies, reduce oxidative damage, inhibit cancer, infections, and inflammation, and aid in treating neurological and psychiatric disorders .
Biochemical Analysis
Biochemical Properties
Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, this compound modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, this compound has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, this compound modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, this compound has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . This compound can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, this compound can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of this compound can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific destinations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of this compound enhances its ability to modulate oxidative stress and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylchromone can be synthesized through various methods, including:
From Salicylic Acids: Salicylic acids can be converted to methylchromones through cyclization reactions.
From Benzoyl Chlorides: Benzoyl chlorides can react with suitable nucleophiles to form methylchromones.
From 2-Hydroxyacetophenone Derivatives: These derivatives undergo cyclization to form methylchromones.
From Furan Derivatives: Furan derivatives can be transformed into methylchromones through specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. Green synthesis approaches, such as using ionic liquids and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Methylchromone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Thiation: Introduction of sulfur atoms into the chromone structure.
Hydrogenation: Reduction of the chromone ring to form dihydrochromones.
Photolysis: Decomposition of this compound under light exposure.
Reactions with Organometallic Reagents: Formation of organometallic complexes.
Diels-Alder Reactions: Cycloaddition reactions to form complex structures.
Condensation Reactions: Formation of larger molecules through condensation.
Dimerization Reactions: Formation of dimers through coupling reactions.
Vilsmeier-Haack Reactions: Formylation reactions to introduce formyl groups.
Electrophilic Substitution Reactions: Substitution of hydrogen atoms with electrophiles.
Ring Opening Reactions: Breaking of the chromone ring to form open-chain compounds.
Ring Opening Ring Closure Reactions: Conversion of open-chain compounds back to cyclic structures.
Ring Degradation Reactions: Breakdown of the chromone ring.
Colour Reactions: Formation of colored compounds through specific reactions.
Scientific Research Applications
Methylchromone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various biologically active compounds.
Biology: Studied for its role in cellular processes and its effects on different biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the production of pigments, cosmetics, and laser dyes.
Comparison with Similar Compounds
Methylchromone is compared with other similar compounds, such as:
Chromone: The parent compound of this compound, known for its biological activities.
Coumarin: An isomer of chromone with similar biological properties.
Flavones: A class of compounds structurally related to chromones, known for their antioxidant and anti-inflammatory activities.
Isoflavones: Similar to flavones but with different substitution patterns, exhibiting estrogenic activity
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
3-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKIHHNDMEBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057845 | |
Record name | Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-90-5 | |
Record name | 3-Methylchromone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylchromone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylchromone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLCHROMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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